molecular formula C7H12ClNO2 B1527939 2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride CAS No. 1306606-74-5

2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride

Cat. No. B1527939
CAS RN: 1306606-74-5
M. Wt: 177.63 g/mol
InChI Key: FAFWWNNOELLZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1306606-74-5 . It has a molecular weight of 177.63 . The IUPAC name for this compound is [3-butynyl (methyl)amino]acetic acid hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2.ClH/c1-3-4-5-8(2)6-7(9)10;/h1H,4-6H2,2H3,(H,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 177.63 .

Scientific Research Applications

1. Synthesis and Characterization

Compounds with similar structural features have been synthesized and characterized for their potential applications in various fields. For example, the synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligands have been explored for their antioxidant and enzymatic inhibitory activities. Such studies demonstrate the potential of these compounds in developing new materials with specific chemical and biological properties (Ikram et al., 2015).

2. Educational Applications

In the context of chemistry education, the use of chemical demonstrations, such as the color change of indicators in acid solutions, has been investigated to improve student understanding of chemical concepts. This highlights the role of chemical compounds in educational settings to facilitate learning through practical demonstrations (Baddock & Bucat, 2008).

3. Analytical Chemistry

Analytical methods for determining the structure and composition of chemical compounds, including those with amino acid functionalities, have been developed. These methods are crucial in identifying and quantifying compounds in various samples, underscoring the importance of analytical chemistry in research and development (Stellner, Saito, & Hakomori, 1973).

4. Chemical Biology

Research in chemical biology often involves the synthesis and evaluation of compounds for biological activities. For instance, the development of peptidomimetics as enzyme inhibitors demonstrates the application of synthetic chemistry in discovering new therapeutic agents (Jallapally et al., 2015).

5. Organometallic Chemistry

The synthesis and structural characterization of organotin(IV) complexes with amino acids highlight the intersection of organometallic chemistry and materials science. These complexes have potential applications in catalysis, materials science, and as antifungal or antibacterial agents (Baul et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound are not available in the search results, compounds with similar structures have been used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . This suggests that “2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride” may also have potential applications in these areas.

properties

IUPAC Name

2-[but-3-ynyl(methyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-4-5-8(2)6-7(9)10;/h1H,4-6H2,2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFWWNNOELLZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.